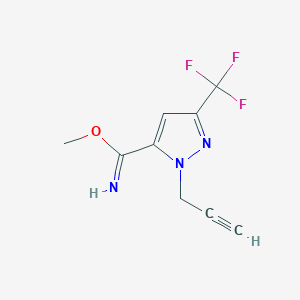
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is derived from methane by replacing three hydrogen atoms with fluorine atoms . Additionally, it has a cyclopropylmethyl group, which is derived from cyclopropane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms and three carbon atoms . The trifluoromethyl group would be attached to one of the carbon atoms in the ring, and the cyclopropylmethyl group would be attached to another carbon atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group, for example, is known to be quite reactive and can participate in a variety of chemical reactions . Similarly, the cyclopropyl group can undergo reactions such as ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, while the cyclopropyl group could introduce ring strain .
Scientific Research Applications
Design and Synthesis
Research focuses on the design, synthesis, and evaluation of pyrazole carboxamide derivatives. For instance, one study discussed the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, highlighting their methodological advancements and potential applications in biological studies due to certain compounds' toxicity to C. elegans (Donohue et al., 2002). Another study synthesized novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and tested their nematocidal activity, indicating their potential use in agrochemicals (Zhao et al., 2017).
Biological Evaluation
Several studies have explored the antimicrobial and antifungal activities of pyrazole carboxamide derivatives. For example, a study reported the synthesis of 3-alkyl-5-trifluoromethyl-1Hpyrazole-1-carboxamides and their derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Mello et al., 2021).
Antitumor Activities
Research has also delved into the antitumor activities of pyrazole derivatives. One investigation synthesized novel 1H-pyrazole-3-carboxamide derivatives, evaluating their antiproliferative effect on cancer cells and DNA-binding interaction, which suggests a potential mechanism for their antitumor effects (Lu et al., 2014).
Insecticidal Properties
Another area of application is the development of insecticides. A study designed and synthesized novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, showing good insecticidal activities against lepidopteran pests, highlighting the potential of pyrazole carboxamides as alternative insecticides (Wu et al., 2017).
Mechanism of Action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a role in various biochemical reactions .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of various compounds .
Result of Action
The trifluoromethyl group is known to have various effects on the molecular and cellular level .
Action Environment
The trifluoromethyl group is known to be influenced by various environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-6(8(13)16)15(14-7)4-5-1-2-5/h3,5H,1-2,4H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVMIMEJMZHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




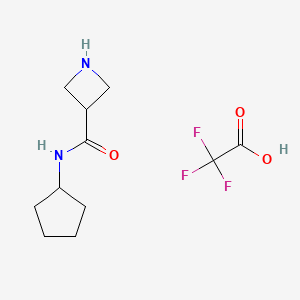

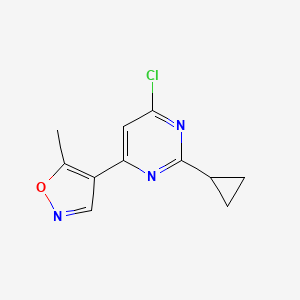
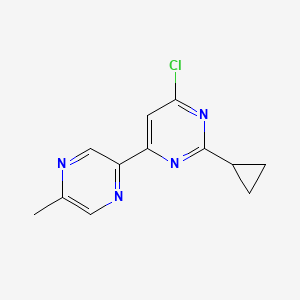
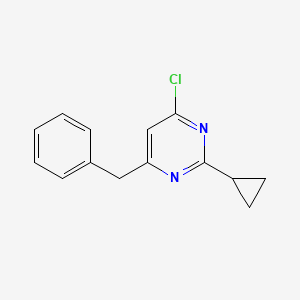


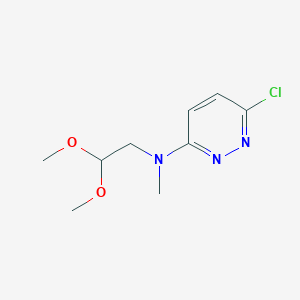

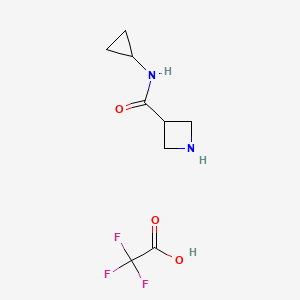
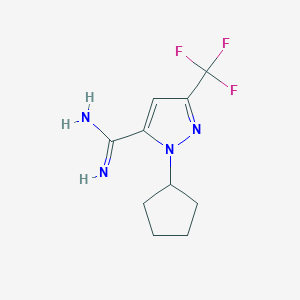
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)
